1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-benzyloxime
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Description
1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a heterocyclic organic compound . It is an important structure motif in medicinal chemistry as an indole mimetic containing a significant amount of sp3-hybridized carbon atoms . The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .
Synthesis Analysis
The synthesis of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one involves multicomponent methods . Three main synthetic approaches are considered: condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents .Molecular Structure Analysis
The molecular formula of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one is C20H17NO . It has an average mass of 287.355 Da and a monoisotopic mass of 287.131012 Da .Chemical Reactions Analysis
The synthesis of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one is based on the construction of the bicyclic core through the annulation of a five-membered ring to the cyclohexane fragment using the classical Knorr or Paal–Knorr reactions or their modifications at the cyclization stage . The reaction of nitrogen-containing precursors and a carbonyl component is also involved .Scientific Research Applications
Multicomponent Synthesis
This compound is used in the multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives . The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .
Medicinal Chemistry
1,5,6,7-Tetrahydro-4H-indol-4-ones are important structure motifs in medicinal chemistry as indole mimetics containing a significant amount of sp3-hybridized carbon atoms .
Treatment of Schizophrenia
Drugs for the treatment of schizophrenia are known among the tetrahydroindole derivatives .
Inhibitors of SIRT2 Sirtuins
Selective inhibitors of SIRT2 sirtuins are also known among the tetrahydroindole derivatives .
GABA Receptor Agonists
GABA receptor agonists are known among the tetrahydroindole derivatives .
Inhibitors of Platelet Aggregation
Inhibitors of platelet aggregation are known among the tetrahydroindole derivatives .
Antitumor Agent
This compound is used as a reactant in the synthesis of psammopemmin A, which is an antitumor agent .
Inhibitors of Guanylate Cyclase
This compound is used in the preparation of tricyclic indole and dihydroindole derivatives as inhibitors of guanylate cyclase .
properties
IUPAC Name |
(Z)-1,2-diphenyl-N-phenylmethoxy-6,7-dihydro-5H-indol-4-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O/c1-4-11-21(12-5-1)20-30-28-25-17-10-18-26-24(25)19-27(22-13-6-2-7-14-22)29(26)23-15-8-3-9-16-23/h1-9,11-16,19H,10,17-18,20H2/b28-25- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVDIVYUQXJYNO-FVDSYPCUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC=CC=C5)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N\OCC5=CC=CC=C5)/C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-benzyloxime |
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